molecular formula C10H16ClN3S B12825502 1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-3-amine

1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-3-amine

Cat. No.: B12825502
M. Wt: 245.77 g/mol
InChI Key: IUJFUASOJYMGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-3-amine is a compound that belongs to the class of thiazole derivatives Thiazoles are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chlorothiazole and N-methylpiperidine.

    Reaction: The 2-chlorothiazole is first reacted with a suitable alkylating agent to introduce the methyl group at the 5-position of the thiazole ring.

    Coupling: The resulting intermediate is then coupled with N-methylpiperidine under appropriate conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorothiazole: A precursor in the synthesis of the compound.

    N-Methylpiperidine: Another precursor used in the synthesis.

    Other Thiazole Derivatives: Compounds with similar structures but different substituents on the thiazole ring.

Uniqueness

1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-3-amine is unique due to its specific combination of the thiazole ring and the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3S/c1-12-8-3-2-4-14(6-8)7-9-5-13-10(11)15-9/h5,8,12H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJFUASOJYMGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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